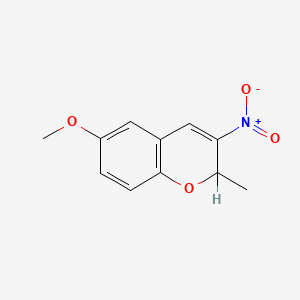
6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran is a chemical compound with the molecular formula C11H11NO4. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran typically involves the nitration of 6-Methoxy-2-methyl-2H-1-benzopyran. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 3-position of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Reduction: 6-Methoxy-2-methyl-3-amino-2H-1-benzopyran.
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Oxidation: 6-Methoxy-2-carboxy-3-nitro-2H-1-benzopyran
Scientific Research Applications
6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methyl-2H-1-benzopyran: Lacks the nitro group, resulting in different chemical and biological properties.
6-Methoxy-3-nitro-2H-1-benzopyran: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
7-Methoxy-6-(1,2,3-trihydroxy-3-methylbutyl)-2H-chromen-2-one: Contains additional functional groups, resulting in different applications and properties .
Uniqueness
6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
57543-81-4 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C11H11NO4/c1-7-10(12(13)14)6-8-5-9(15-2)3-4-11(8)16-7/h3-7H,1-2H3 |
InChI Key |
RUPZVYKLQQEGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C=CC(=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
![7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13953710.png)
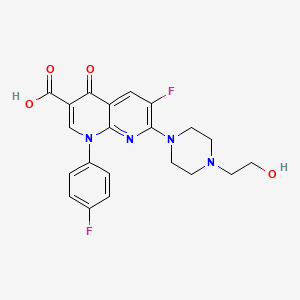
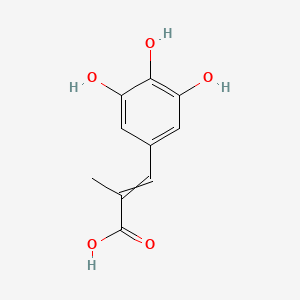
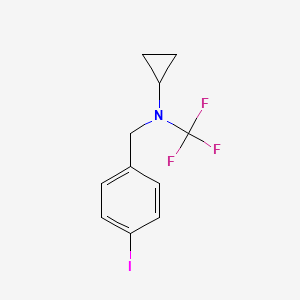
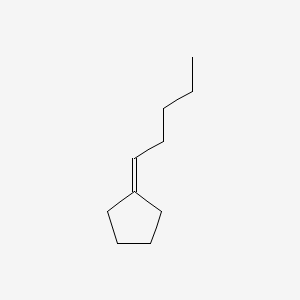
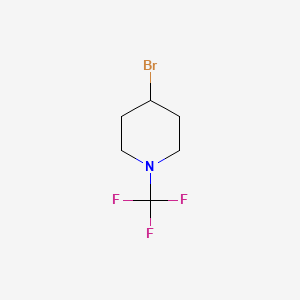

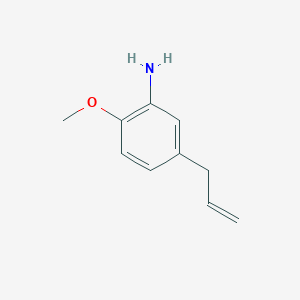
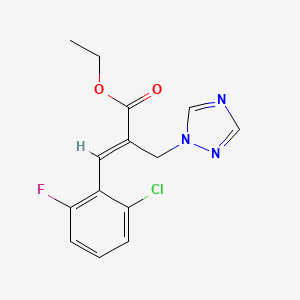
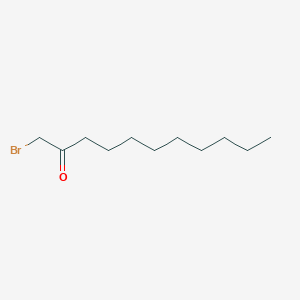
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)
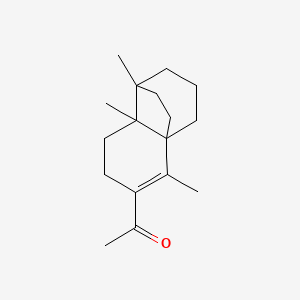
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)
